Propiophenone-2',3',4',5',6'-D5
Propiophenone-2',3',4',5',6'-D5
Brand Name:
Vulcanchem
CAS No.:
54419-23-7
VCID:
VC21118847
InChI:
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
SMILES:
CCC(=O)C1=CC=CC=C1
Molecular Formula:
C9H10O
Molecular Weight:
139.21 g/mol
Propiophenone-2',3',4',5',6'-D5
CAS No.: 54419-23-7
Cat. No.: VC21118847
Molecular Formula: C9H10O
Molecular Weight: 139.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54419-23-7 |
|---|---|
| Molecular Formula | C9H10O |
| Molecular Weight | 139.21 g/mol |
| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
| Standard InChI | InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |
| Standard InChI Key | KRIOVPPHQSLHCZ-DKFMXDSJSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H] |
| SMILES | CCC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCC(=O)C1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator